Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-aMino-1,1'-biphenyl-2-yl)palladiuM
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Overview
Description
Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is a palladium-based complex widely used as a catalyst in various organic reactions. This compound is particularly known for its role in facilitating cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) typically involves the reaction of palladium(II) acetate with the corresponding phosphine ligand and methanesulfonic acid. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) primarily undergoes cross-coupling reactions, including Suzuki, Kumada, and Negishi couplings . These reactions involve the formation of carbon-carbon bonds, which are crucial in organic synthesis.
Common Reagents and Conditions
Suzuki Coupling: Typically involves the use of aryl boronic acids and aryl halides in the presence of a base such as potassium carbonate.
Kumada Coupling: Utilizes Grignard reagents and aryl halides.
Negishi Coupling: Employs organozinc reagents and aryl halides.
Major Products
The major products formed from these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Facilitates the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Used in the production of fine chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) involves the coordination of the palladium center with the phosphine and amino ligands. This coordination activates the palladium center, enabling it to facilitate the oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions . The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonato(2-dicyclohexylphosphino-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
- Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
Uniqueness
Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is unique due to its specific ligand structure, which provides enhanced stability and reactivity in cross-coupling reactions. The presence of the dicyclohexylphosphino and amino ligands allows for efficient coordination with the palladium center, making it a highly effective catalyst .
Properties
IUPAC Name |
dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43O2P.C12H10N.CH4O3S.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTUQNMMIUJBSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H57NO5PPdS- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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